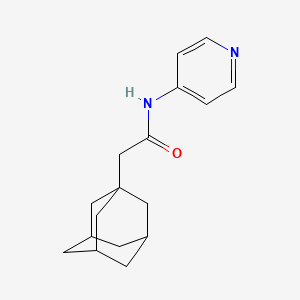![molecular formula C15H17NO3S B4185205 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185205.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide, commonly known as URB597, is a fatty acid amide hydrolase (FAAH) inhibitor. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche di Biologia Molecolare P. Angeletti S.p.A. URB597 has gained attention from the scientific community due to its potential therapeutic applications in treating anxiety, depression, and pain.
Mechanism of Action
URB597 inhibits N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide, an enzyme that breaks down endocannabinoids. By inhibiting N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide, URB597 increases the levels of endocannabinoids, which bind to cannabinoid receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways that regulate pain, anxiety, and depression.
Biochemical and Physiological Effects:
URB597 has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. It has also been shown to have anti-inflammatory effects and to improve cognitive function. URB597 has been found to be well-tolerated and safe in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One advantage of URB597 is its selectivity for N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide inhibition, which minimizes off-target effects. URB597 is also relatively stable and can be administered orally or intravenously. However, URB597 has a short half-life and may require multiple doses to achieve therapeutic effects. Additionally, URB597 may have limited efficacy in individuals with genetic variations in the endocannabinoid system.
Future Directions
There are several potential future directions for URB597 research. One area of interest is the development of novel N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide inhibitors with improved pharmacokinetic properties and selectivity. Another area of interest is the investigation of URB597 in combination with other drugs or therapies for the treatment of anxiety, depression, and pain. Additionally, further studies are needed to elucidate the long-term effects of URB597 and its potential for addiction or abuse.
Scientific Research Applications
URB597 has been extensively studied for its potential therapeutic applications in treating anxiety, depression, and pain. Studies have shown that URB597 increases the levels of endocannabinoids, which are natural compounds that regulate various physiological processes in the body. Endocannabinoids are known to have anxiolytic, antidepressant, and analgesic effects.
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10(16-15(17)14-5-4-8-20-14)11-6-7-12(18-2)13(9-11)19-3/h4-10H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMXPUPPFPUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(4-heptylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4185136.png)

![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4185153.png)
![2-fluoro-N-[3-oxo-3-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)propyl]benzamide](/img/structure/B4185160.png)

![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)



![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)